molecular formula C9H9FO2S B1445229 4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid CAS No. 1342751-84-1

4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid

Cat. No. B1445229
CAS RN: 1342751-84-1
M. Wt: 200.23 g/mol
InChI Key: OFQRPVIMNPPWMW-UHFFFAOYSA-N
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Description

“4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid” is a chemical compound with the CAS Number 1342751-84-1 . It has a molecular weight of 200.23 . The IUPAC name for this compound is 4-fluoro-3-[(methylsulfanyl)methyl]benzoic acid .


Molecular Structure Analysis

The InChI code for “4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid” is 1S/C9H9FO2S/c1-13-5-7-4-6(9(11)12)2-3-8(7)10/h2-4H,5H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

“4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid” is a powder that is stored at room temperature .

Scientific Research Applications

1. Use in Na+/H+ Antiporter Inhibition

Research by Baumgarth, Beier, and Gericke (1997) explored the use of various benzoylguanidines, including 4-fluoro-2-methylbenzoic acids, as Na+/H+ exchanger (NHE) inhibitors. These compounds, including 4-fluoro-3-[(methylsulfanyl)methyl]benzoic acid derivatives, were studied for their potential use in treating acute myocardial infarction, highlighting their importance in cardiac protection during ischemia and reperfusion events (Baumgarth, Beier, & Gericke, 1997).

2. Application in Environmental Microbiology

Londry and Fedorak (1993) studied the application of fluorinated compounds like 4-fluoro-3-[(methylsulfanyl)methyl]benzoic acid in detecting aromatic metabolites from m-cresol in a methanogenic consortium. This research provided evidence for a novel demethylation reaction in the degradation pathway of m-cresol, showcasing the utility of such compounds in environmental microbiology studies (Londry & Fedorak, 1993).

3. Role in Synthetic Chemistry and Medicinal Research

The research by Bennetau, Mortier, Moyroud, and Guesnet (1995) on directed lithiation of unprotected benzoic acids, including derivatives of 4-fluoro-3-[(methylsulfanyl)methyl]benzoic acid, demonstrates its significance in synthetic chemistry. This process is essential for creating various medically relevant compounds, indicating the broad utility of this chemical in the field of medicinal chemistry (Bennetau, Mortier, Moyroud, & Guesnet, 1995).

4. Insights into Drug Metabolism and Pharmacokinetics

Ghauri, Blackledge, Glen, Sweatman, Lindon, Beddell, Wilson, and Nicholson (1992) conducted a study on the quantitative structure-metabolism relationships for substituted benzoic acids, including fluorinated variants. Their work contributes to a deeper understanding of drug metabolism and pharmacokinetics, especially regarding compounds structurally related to 4-fluoro-3-[(methylsulfanyl)methyl]benzoic acid (Ghauri et al., 1992).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-fluoro-3-(methylsulfanylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2S/c1-13-5-7-4-6(9(11)12)2-3-8(7)10/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQRPVIMNPPWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=C(C=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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